molecular formula C9H9NO2 B12661226 2-Aziridinyl-5-methyl-1,4-benzoquinone CAS No. 87112-55-8

2-Aziridinyl-5-methyl-1,4-benzoquinone

Katalognummer: B12661226
CAS-Nummer: 87112-55-8
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: SFLXWJNLYQEITE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aziridinyl-5-methyl-1,4-benzoquinone is a synthetic organic compound known for its unique chemical structure and significant biological activities. This compound belongs to the class of aziridinylbenzoquinones, which are characterized by the presence of aziridine rings attached to a benzoquinone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aziridinyl-5-methyl-1,4-benzoquinone typically involves the reaction of 5-methyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aziridinyl-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroquinone and substituted aziridine derivatives, which exhibit distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

2-Aziridinyl-5-methyl-1,4-benzoquinone has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its ability to interact with biological macromolecules, such as DNA and proteins.

    Medicine: Explored as a potential antitumor agent due to its ability to induce DNA cross-linking and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The biological activity of 2-Aziridinyl-5-methyl-1,4-benzoquinone is primarily attributed to its ability to alkylate DNA and proteins. The aziridine rings act as alkylating agents, forming covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking and subsequent inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Aziridinyl-5-methyl-1,4-benzoquinone stands out due to the presence of a methyl group at the 5-position, which influences its reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy as an antitumor agent .

Eigenschaften

CAS-Nummer

87112-55-8

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

2-(aziridin-2-yl)-5-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H9NO2/c1-5-2-9(12)6(3-8(5)11)7-4-10-7/h2-3,7,10H,4H2,1H3

InChI-Schlüssel

SFLXWJNLYQEITE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(=CC1=O)C2CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.